2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Overview
Description
2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of multiple fluorine atoms and a tetrazole ring in its structure imparts unique chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Amidation: The final step involves the formation of the amide bond by reacting the fluorinated benzoyl chloride with the tetrazole derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The tetrazole ring can undergo redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with nucleophiles replacing fluorine atoms.
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced forms of the tetrazole ring.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The tetrazole ring can act as a bioisostere for carboxylic acids, influencing enzyme binding and activity.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide: Similar structure but with different substituents on the amide nitrogen.
2,3,4,5,6-pentafluorobenzonitrile: Lacks the tetrazole ring, used in different synthetic applications.
2,3,4,5,6-pentafluorophenylacetonitrile: Contains a nitrile group instead of an amide.
Uniqueness
2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is unique due to the combination of its fluorinated benzene ring and tetrazole moiety, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(2-propyltetrazol-5-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F5N5O/c1-2-3-21-19-11(18-20-21)17-10(22)4-5(12)7(14)9(16)8(15)6(4)13/h2-3H2,1H3,(H,17,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVITVRXPRVOIKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F5N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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